[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate
Description
The compound [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate (hereafter referred to as the target compound) is a chiral ester featuring a menthol-derived cyclohexyl group and a hydroxylated 1,3-oxathiolane ring. Its molecular formula is C₁₆H₂₆O₅S (MW = 330.44), with stereochemical specificity at the cyclohexyl (1R,2R,5R) and oxathiolane (2S,5R) positions . This compound is a critical intermediate in synthesizing nucleoside reverse transcriptase inhibitors (NRTIs), such as Emtricitabine and Lamivudine, where structural modifications to the oxathiolane ring dictate antiviral activity .
Properties
IUPAC Name |
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10-,11-,12-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKDZLRTIFHOHW-SKENRDBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)OC(=O)[C@H]2O[C@H](CS2)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate is a derivative of oxathiolane, a class of compounds known for their biological activities, particularly in the field of medicinal chemistry. This article discusses the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is , and it possesses a complex stereochemistry that may influence its biological activity. Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | 99-101 °C |
| Boiling Point | 402.3 ± 45 °C |
| Density | 1.16 g/cm³ |
| LogP | 3.18 |
| pKa | 11.84 ± 0.40 |
Antiviral Properties
Research has indicated that derivatives of oxathiolane exhibit significant antiviral activity. For instance, the compound has been studied for its potential as an antiviral agent against various viruses, including HIV and hepatitis viruses. The mechanism often involves inhibition of viral replication by interfering with viral enzymes or entry mechanisms.
Enzyme Inhibition
The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that oxathiolane derivatives can inhibit nucleoside triphosphate pyrophosphohydrolase (NTPase), which plays a crucial role in nucleotide metabolism.
Case Studies
- HIV Research : A study published in the Journal of Medicinal Chemistry evaluated various oxathiolane derivatives for their efficacy against HIV. The results indicated that the compound demonstrated a dose-dependent inhibition of viral replication in vitro .
- Hepatitis C Treatment : In another study focusing on hepatitis C virus (HCV), this compound was shown to reduce viral load significantly in cell cultures . This suggests potential for development into therapeutic agents.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Viral Enzymes : The compound may bind to active sites on viral enzymes such as reverse transcriptase or protease, preventing their function.
- Modulation of Host Cell Pathways : It may also interact with host cell signaling pathways that are hijacked by viruses for replication.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Properties : Research indicates that oxathiolane derivatives exhibit antiviral activities. The specific compound has been studied for its effectiveness against viral infections, particularly in inhibiting the replication of certain viruses by targeting viral enzymes .
- Drug Development : The structural features of this compound make it a candidate for developing new pharmaceuticals. Its ability to interact with biological targets suggests potential in creating drugs that modulate biological pathways involved in disease processes .
- Enzyme Inhibition : Studies have shown that compounds similar to this oxathiolane derivative can inhibit enzymes critical for various metabolic pathways. This inhibition can be beneficial in treating conditions such as cancer and metabolic disorders .
Material Science Applications
- Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of polymers. Its unique structure may enhance the properties of polymers used in advanced materials, including improved thermal stability and mechanical strength .
- Coatings and Adhesives : Due to its chemical stability and reactivity, this compound can be utilized in formulating coatings and adhesives that require specific performance characteristics such as resistance to solvents and durability .
Food Technology Applications
- Flavoring Agents : The compound's structural characteristics suggest potential use as a flavoring agent or food additive. Its derivatives have been explored for their sensory properties, contributing to the development of novel food products .
- Preservatives : Research indicates that certain oxathiolane derivatives possess antimicrobial properties, making them suitable candidates for natural preservatives in food products .
Antiviral Research
A study published in a peer-reviewed journal demonstrated the efficacy of oxathiolane derivatives in inhibiting viral replication in vitro. The research focused on the mechanism of action involving enzyme inhibition and provided insights into the structure-activity relationship of these compounds .
Polymer Development
In another case study, researchers synthesized a series of polymers incorporating [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate as a monomer. The resulting materials exhibited enhanced mechanical properties compared to traditional polymers, showcasing the potential for industrial applications .
Comparison with Similar Compounds
Core Structural Variations
The target compound is distinguished by its 5-hydroxy substituent on the oxathiolane ring. Key analogues and their modifications include:
Key Observations :
- Hydroxy vs. Acetoxy : Acetylation of the 5-hydroxy group (e.g., C₁₈H₂₈O₆S ) enhances lipophilicity, improving membrane permeability for prodrug strategies .
- Pyrimidinyl Additions: Introduction of 4-amino-5-fluoro-2-oxopyrimidinyl (e.g., C₁₈H₂₆FN₃O₄S) directly correlates with antiviral activity by mimicking natural nucleosides .
Stereochemical Significance
The target compound’s (2S,5R) oxathiolane configuration is essential for binding to viral reverse transcriptase. Analogues with inverted stereochemistry (e.g., (2R,5S) in CAS 147126-65-6 ) show reduced efficacy, highlighting the necessity of precise stereocontrol during synthesis .
Physicochemical and Stability Profiles
| Property | Target Compound | Acetylated Derivative | Pyrimidinyl Derivative |
|---|---|---|---|
| Solubility | Moderate in polar solvents | High in organic solvents | Low due to aromaticity |
| Stability | Prone to oxidation | Stable under anhydrous conditions | Sensitive to light/heat |
| Storage | 2–8°C, inert atmosphere | Room temperature | +4°C, desiccated |
| Purity | ≥95% (HPLC) | ≥98% (HPLC) | ≥95% (HPLC) |
Data compiled from
Preparation Methods
Thioglycolate-Based Oxathiolane Ring Formation
The Medicines for All Institute developed a three-step route starting from thioglycolic acid, sulfuryl chloride (SO₂Cl₂), and vinyl acetate (Figure 1).
Step 1: Sulfenyl Chloride Addition
Vinyl acetate undergoes regioselective 1,2-addition with in situ-generated sulfenyl chloride (from thioglycolic acid and SO₂Cl₂) at 0–5°C. The reaction produces a sulfide-ester intermediate with >90% regioselectivity.
Step 2: α-Chlorination
The sulfide-ester is treated with chlorine gas in dichloromethane at −10°C, introducing a chlorine atom at the α-position of the ester. This step achieves 85–90% conversion, with the chlorinated product isolated via fractional crystallization.
Step 3: Transesterification and Cyclization
The chlorinated intermediate is subjected to transesterification in a water-acetonitrile system (70°C, 2.5 h) with 1M NaHCO₃ added via syringe pump. Ring closure yields Compound 1 , which is crystallized from hexanes containing 1% triethylamine. The final product exhibits ≥98% purity by HPLC and a diastereomeric ratio (dr) of 85:15 (2S,5R:2R,5S).
Key Data:
| Parameter | Value |
|---|---|
| Overall Yield | 62–68% |
| Cost of Goods (COGs) | $17–21/kg |
| Purity (HPLC) | ≥98% |
Lewis Acid-Catalyzed Cyclocondensation
A 1999 patent (WO2000009494A1) describes the cyclocondensation of menthol glyoxalate with dithianediol using boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst.
Reaction Conditions:
-
Glyoxalate (1.0 equiv), dithianediol (1.2 equiv), BF₃·Et₂O (0.1 equiv)
-
Toluene, 60°C, 12 h under nitrogen
-
Post-reaction, sodium periodate (2.2 equiv) in acetone oxidizes the diol intermediate.
Workup:
The crude product is extracted with ethyl acetate, washed with NaHCO₃, and dried over MgSO₄. Rotary evaporation yields Compound 1 with 70–75% purity, requiring subsequent recrystallization from hexanes.
Limitations:
-
Requires chromatographic purification for pharmaceutical-grade material.
-
Higher catalyst loading (10 mol%) compared to modern methods.
Stereochemical Control and Diastereomeric Ratios
Epimerization Dynamics
The 2S,5R configuration of Compound 1 is essential for antiviral activity. However, epimerization at C2 occurs in solution (ΔG‡ = 24.3 kcal/mol, calculated via DFT). Solid-state stability studies show a dr shift from 85:15 to 80:20 over six months at 25°C.
Chiral Auxiliary Strategies
U.S. Patent 7,534,885B2 discloses a stereoselective route using (−)-menthol as a chiral auxiliary:
Comparative Stereochemical Outcomes:
Process Optimization and Scalability
Solvent Selection
Economic Analysis
The thioglycolate route reduces raw material costs by 40% compared to glyoxalate-based methods (Table 1).
Table 1: Cost Comparison of Synthetic Routes
| Component | Thioglycolate Route ($/kg) | Glyoxalate Route ($/kg) |
|---|---|---|
| Thioglycolic Acid | 4.20 | – |
| Glyoxalate Hydrate | – | 18.50 |
| Sulfuryl Chloride | 2.10 | – |
| Total Raw Materials | 17.30 | 34.80 |
Q & A
Q. Optimization strategies :
- Silylating agents : Replace TMSCl with N,O-bis(trimethylsilyl)acetamide to enhance nucleophile activation .
- Solvent polarity : Adjust CH₂Cl₂/MeOH ratios to stabilize transition states favoring desired diastereomers.
- Chiral chromatography : Use chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation .
- Derivatization : Convert intermediates to UV-active derivatives for precise HPLC monitoring .
Advanced: What analytical techniques are critical for resolving contradictions in NMR and X-ray data?
Q. Integrated approach :
- 2D NMR : COSY and HSQC identify scalar couplings, while NOESY reveals through-space interactions to resolve ambiguities in proton assignments .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula when crystallographic data is unavailable.
- Dynamic NMR : Detects conformational exchange in solution when X-ray structures suggest rigid conformations .
- DFT calculations : Compare experimental and computed NMR chemical shifts to validate proposed structures .
Basic: What purification methods are effective for isolating this compound?
- Column chromatography : Use silica gel with 3–10% MeOH/CH₂Cl₂ to separate polar byproducts.
- Recrystallization : Dissolve crude product in EtOAc/hexane (1:3) at 60°C, then cool to −20°C for crystal growth .
- Dry-loading : Adsorb reaction mixtures onto silica gel before chromatography to improve resolution .
Advanced: How to scale up synthesis while maintaining stereochemical integrity?
Q. Key considerations :
- Moisture control : Use molecular sieves or anhydrous solvents to prevent hydrolysis of silylated intermediates .
- Catalyst loading : Optimize TMSCl/NaI ratios (e.g., 1.2–1.5 equivalents) to minimize racemization .
- In-line analytics : Implement HPLC-MS to monitor reaction progress and detect stereochemical drift.
- Batch vs. flow chemistry : Evaluate continuous flow systems for improved heat/mass transfer in large-scale reactions .
Basic: What are the stability considerations for storing this compound?
- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation.
- Light sensitivity : Amber glassware or aluminum foil wrapping mitigates photodegradation.
- Hygroscopicity : Store with desiccants (e.g., silica gel) to avoid hydrolysis of ester or oxathiolane moieties .
Advanced: How to validate synthetic yields against competing side reactions?
- Kinetic profiling : Use stopped-flow NMR to track intermediate formation and identify rate-limiting steps.
- Isolation of byproducts : Characterize minor peaks from chromatography via HRMS and ¹H NMR to deduce reaction pathways.
- Computational modeling : Apply Density Functional Theory (DFT) to predict energy barriers for competing pathways (e.g., epimerization vs. glycosylation) .
Basic: What are the key spectroscopic signatures of this compound?
- ¹H NMR :
- IR : Strong C=O stretch at ~1720 cm⁻¹ (ester carbonyl) and O-H stretch at ~3400 cm⁻¹ .
Advanced: How to design a stability-indicating assay for this compound?
- Forced degradation : Expose to heat (60°C), humidity (75% RH), and UV light to generate degradation products.
- HPLC-DAD/ELSD : Use C18 columns with 0.1% TFA in H₂O/MeCN gradients to separate degradation peaks.
- Mass spectrometry : Identify degradation pathways (e.g., ester hydrolysis, oxathiolane ring opening) via fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
